molecular formula C7H11FO B1660763 4-Fluoro-4-methylcyclohexan-1-one CAS No. 82953-31-9

4-Fluoro-4-methylcyclohexan-1-one

Cat. No. B1660763
CAS RN: 82953-31-9
M. Wt: 130.16 g/mol
InChI Key: VNIIEUFELZJOQM-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylcyclohexan-1-one is a fluorinated organic compound . It is a derivative of cyclohexanone, where one hydrogen atom is replaced by a fluorine atom and a methyl group is attached to the same carbon .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-4-methylcyclohexan-1-one consists of a six-membered cyclohexanone ring with a fluorine atom and a methyl group attached to the same carbon . The presence of the fluorine atom is likely to influence the electronic properties of the molecule due to the high electronegativity of fluorine .

Scientific Research Applications

  • Summary of the Application : 4-Fluoro-4-methyl-4H-pyrazoles are emerging scaffolds for “click” chemistry . They are used in Diels–Alder reactions, a mainstay of synthetic organic chemistry .
  • Summary of the Application : 4-Fluoro-4-methyl-4H-pyrazoles are emerging scaffolds for “click” chemistry . They are used in Diels–Alder reactions, a mainstay of synthetic organic chemistry .
  • Methods of Application or Experimental Procedures : Synthesis is accomplished by reacting a 1H-pyrazole with two equivalents of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), which is a highly reactive electrophilic fluorinating agent .
  • Summary of the Application : Substituted cyclohexanes, such as 4-Fluoro-4-methylcyclohexan-1-one, can exhibit different conformations and reactivities depending on the position and nature of the substituents .
  • Methods of Application or Experimental Procedures : The study of these compounds often involves conformational analysis, which can be done using various spectroscopic techniques .
  • Results or Outcomes : The results can provide valuable insights into the steric and electronic effects of the substituents, which can have significant implications for the reactivity and selectivity of these compounds in various chemical reactions .

Safety And Hazards

The safety and hazards associated with 4-Fluoro-4-methylcyclohexan-1-one are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for research on 4-Fluoro-4-methylcyclohexan-1-one and similar fluorinated compounds could involve exploring their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science, given the unique properties imparted by the presence of fluorine .

properties

IUPAC Name

4-fluoro-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c1-7(8)4-2-6(9)3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIIEUFELZJOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550249
Record name 4-Fluoro-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4-methylcyclohexan-1-one

CAS RN

82953-31-9
Record name 4-Fluoro-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-4-methylcyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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